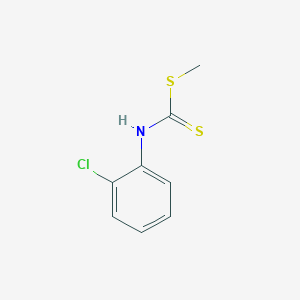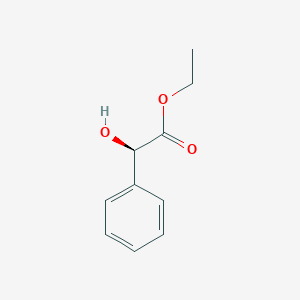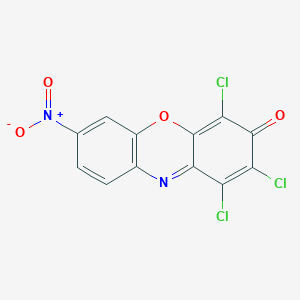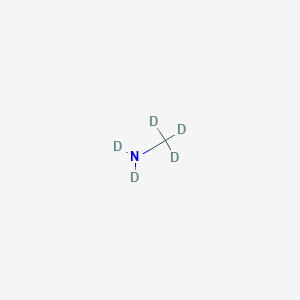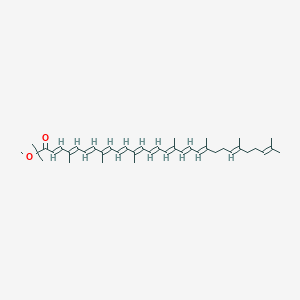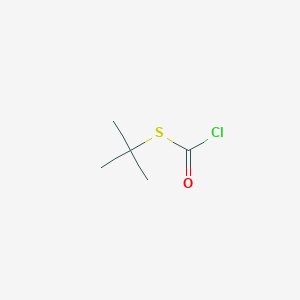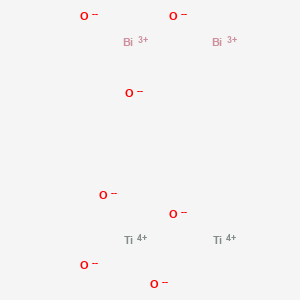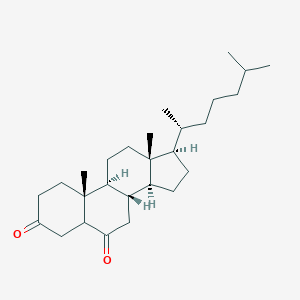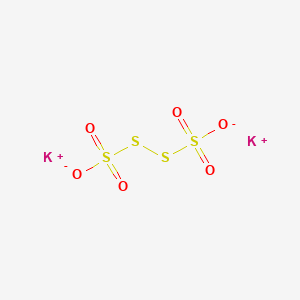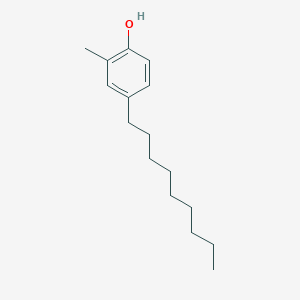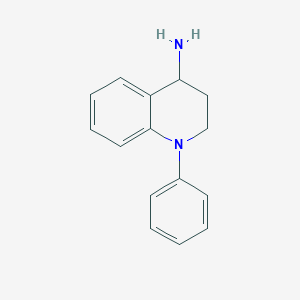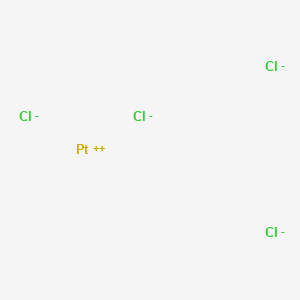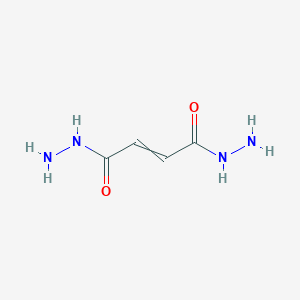
Maleohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maleohydrazide is a chemical compound that has gained significant attention in the scientific community due to its various applications in the field of biochemistry and organic chemistry. It is a white crystalline powder with a molecular formula of C4H6N2O2. This compound is synthesized through a simple and efficient method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Applications De Recherche Scientifique
Maleohydrazide has been extensively studied for its various applications in the field of biochemistry and organic chemistry. It has been used as a reagent in the synthesis of various organic compounds, including pyrazoles, pyridazines, and pyrimidines. This compound has also been studied for its potential as a corrosion inhibitor and as a chelating agent for metal ions.
Mécanisme D'action
The mechanism of action of maleohydrazide is not well understood. However, it is believed to act as a nucleophile and react with electrophilic compounds, forming covalent bonds. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antitumor activity in vitro.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. This compound has also been shown to have antioxidant activity and to scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
Maleohydrazide has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, this compound has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. This compound is also sensitive to light and can decompose in the presence of UV radiation.
Orientations Futures
There are several future directions for the study of maleohydrazide. One area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of the mechanism of action of this compound and its potential applications as an antimicrobial and antitumor agent. Additionally, the study of the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents for various diseases.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its various applications in the field of biochemistry and organic chemistry. It is synthesized through a simple and efficient method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. This compound has several advantages for use in laboratory experiments, but also has some limitations. There are several future directions for the study of this compound, which could lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
Maleohydrazide can be synthesized through a simple and efficient method that involves the reaction of maleic anhydride with hydrazine hydrate. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid and yields this compound as the final product. The reaction can be represented as follows:
Maleic Anhydride + Hydrazine Hydrate → this compound + Water
The synthesis of this compound is a straightforward process that can be carried out in a laboratory setting using standard equipment and reagents.
Propriétés
| 14628-35-4 | |
Formule moléculaire |
C4H8N4O2 |
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
(Z)-but-2-enedihydrazide |
InChI |
InChI=1S/C4H8N4O2/c5-7-3(9)1-2-4(10)8-6/h1-2H,5-6H2,(H,7,9)(H,8,10)/b2-1- |
Clé InChI |
SNVRDQORMVVQBI-UPHRSURJSA-N |
SMILES isomérique |
C(=C\C(=O)NN)\C(=O)NN |
SMILES |
C(=CC(=O)NN)C(=O)NN |
SMILES canonique |
C(=CC(=O)NN)C(=O)NN |
| 14628-35-4 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


